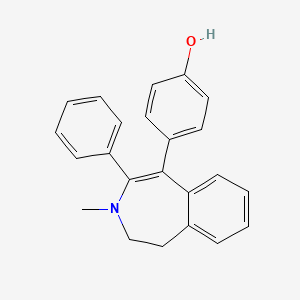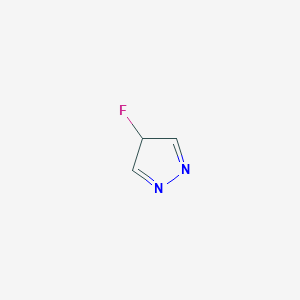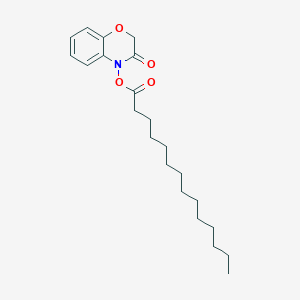![molecular formula C10H15Br3O B12615524 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane CAS No. 919172-29-5](/img/structure/B12615524.png)
6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[222]octane is a bicyclic compound featuring a unique structure with multiple bromine atoms and a bicyclic framework
Preparation Methods
The synthesis of 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 1,4-dimethyl-2-oxabicyclo[2.2.2]octane, using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent like dichloromethane and may be catalyzed by a Lewis acid such as antimony pentachloride .
Chemical Reactions Analysis
6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or alter the oxidation state of the compound.
Common reagents for these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Scientific Research Applications
6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological activity.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane involves its interaction with molecular targets through its bromine atoms and bicyclic structure. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane include other bicyclic compounds with bromine atoms, such as:
Bicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic framework but differ in the positioning and number of bromine atoms.
Bicyclo[3.3.1]nonane derivatives: These compounds have a larger bicyclic structure and may exhibit different reactivity and properties.
The uniqueness of this compound lies in its specific arrangement of bromine atoms and the resulting chemical properties.
Properties
CAS No. |
919172-29-5 |
|---|---|
Molecular Formula |
C10H15Br3O |
Molecular Weight |
390.94 g/mol |
IUPAC Name |
6-bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15Br3O/c1-9-3-4-10(2,6(11)5-9)14-7(9)8(12)13/h6-8H,3-5H2,1-2H3 |
InChI Key |
DZUCNOIBRFRBCG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(C1)Br)(OC2C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine](/img/structure/B12615441.png)
![4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615444.png)

![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)


![2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)
![N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide](/img/structure/B12615482.png)



![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
![2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)](/img/structure/B12615517.png)
